2-Allyl-3-methoxybenzaldehyde

Vue d'ensemble

Description

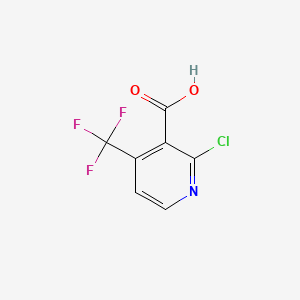

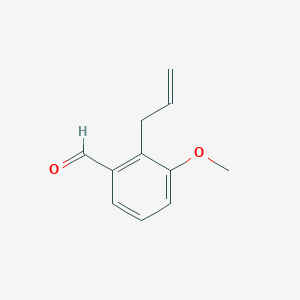

2-Allyl-3-methoxybenzaldehyde is an organic compound with the molecular formula C11H12O2 . It is a member of the benzaldehyde family and possesses a methoxy group at the 3 position and an allyl group at the 2 position on the aromatic ring .

Molecular Structure Analysis

The molecular structure of this compound consists of an aromatic benzene ring substituted with a methoxy group (-OCH3) at the 3 position and an allyl group (-CH2-CH=CH2) at the 2 position . The average mass of the molecule is 176.212 Da .Physical and Chemical Properties Analysis

This compound has a molecular weight of 176.21 . The predicted boiling point is 269.6±25.0 °C and the predicted density is 1.039±0.06 g/cm3 .Applications De Recherche Scientifique

Bioactive Zinc Detection and Cancer Cell Imaging

A study by Patil et al. (2018) focused on the synthesis of an optically active compound using 5-allyl-2-hydroxy-3-methoxybenzaldehyde. This compound, known as receptor 3, demonstrated a highly selective response for Zn2+ ions. It exhibited significant enhancement in fluorescence intensity upon the addition of Zn2+ due to the chelation-enhanced fluorescence (CHEF) effect. With minimal toxicity, receptor 3 was successfully employed for monitoring Zn2+ ions in live A549 cancer cells, indicating its potential application in bioactive zinc detection and cancer cell imaging (Patil et al., 2018).

Synthesis of Dioxidomolybdenum(VI) Complexes

Takjoo et al. (2016) synthesized a new dibasic NNO ligand, H2L (allyl N′-2-hydroxy-3-methoxybenzylidenecarbamohydrazonothioate), through the condensation of 2-hydroxy-3-methoxybenzaldehyde. This process led to the creation of four dioxidomolybdenum(VI) complexes. The study provided insights into their synthesis, spectral properties, and theoretical investigations, suggesting applications in the field of coordination chemistry (Takjoo et al., 2016).

Anticancer Activity

A research by Sayekti et al. (2021) involved the synthesis of C-4-alyloxy-3-methoxyphenylcalix[4]resorcinarene. This compound exhibited cytotoxic activity against HeLa and T47D cells, with IC50 values indicating its potential as an anticancer agent. The study underscores the significance of 2-Allyl-3-methoxybenzaldehyde derivatives in developing new therapeutic agents (Sayekti et al., 2021).

Fluorescence 'Turn-On' Probe for Zn (II) Detection

In another study by Patil et al. (2022), a Schiff base ligand was synthesized by condensing 5-allyl-2-hydroxy-3-methoxybenzaldehyde with furan-2-carbohydrazide. This creation, named FHE, demonstrated a fluorescence 'turn-on' property for nanomolar detection of Zn (II) in living cells and environmental samples, highlighting its application in biochemical sensing (Patil et al., 2022).

Encapsulation in Zeolite Y for Oxidation Catalysis

A study by Ghorbanloo and Alamooti (2017) involved the reaction of 2-hydroxy-3-methoxybenzaldehyde with 2-hydrazinobenzothiazole, leading to the formation of a molybdenum(VI) complex. This complex, when encapsulated in zeolite Y, served as an efficient, reusable catalyst for the oxidation of primary alcohols and hydrocarbons, indicating its potential in catalysis and material science (Ghorbanloo & Alamooti, 2017).

Propriétés

IUPAC Name |

3-methoxy-2-prop-2-enylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-3-5-10-9(8-12)6-4-7-11(10)13-2/h3-4,6-8H,1,5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOUDZFBMYRNCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1CC=C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80457194 | |

| Record name | 2-allyl-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94956-98-6 | |

| Record name | 2-allyl-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1588895.png)

![(S)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine](/img/structure/B1588903.png)

![4-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1588908.png)

![(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B1588916.png)